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molecular formula C14H9F3O B1304074 4'-Trifluoromethyl-biphenyl-3-carbaldehyde CAS No. 343604-24-0

4'-Trifluoromethyl-biphenyl-3-carbaldehyde

Cat. No. B1304074
M. Wt: 250.21 g/mol
InChI Key: JLQBHCYLEQJWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989457B2

Procedure details

The titled compound was prepared by standard NaBH4 reduction of 4′-trifluoromethyl-biphenyl-3-carbaldehyde (quant.). 1NMR (400 MHz, CDCl3) δ ppm: 7.40, 7.70 (m, 8H), 4.79 (s, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]([F:20])([F:19])[C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]=[O:18])[CH:12]=2)=[CH:7][CH:6]=1>>[F:3][C:4]([F:19])([F:20])[C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][OH:18])[CH:12]=2)=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC(=CC=C1)C=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC(=CC=C1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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